molecular formula C19H19N9O B2610487 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide CAS No. 1797696-17-3

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide

Cat. No. B2610487
M. Wt: 389.423
InChI Key: QXHDVANMPVJBIJ-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H19N9O and its molecular weight is 389.423. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activities

Research has demonstrated the synthesis of novel heterocyclic compounds, including benzodifuranyl derivatives, triazines, oxadiazepines, and thiazolopyrimidines, derived from natural products like visnaginone and khellinone. These compounds exhibit significant anti-inflammatory and analgesic properties, highlighting the potential of heterocyclic chemistries in developing new therapeutic agents with specific biological activities. The compounds were evaluated as cyclooxygenase inhibitors and showed promising analgesic and anti-inflammatory effects, suggesting potential applications in treating conditions involving inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer and Anti-inflammatory Agents

Another study focused on the synthesis and biological evaluation of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents. This research underscores the versatility of pyrimidine derivatives in drug discovery, offering insights into the development of novel compounds with potential anticancer and anti-inflammatory activities. The structure-activity relationship analysis provided valuable information for designing more effective therapeutic agents (Rahmouni et al., 2016).

Antimycobacterial Activity

Imidazo[1,2-a]pyridine-3-carboxamide derivatives have been designed and synthesized, showing considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis (MTB) strains. These findings illustrate the potential of such derivatives in addressing tuberculosis, especially in cases involving drug-resistant strains. The exploration of different linkers and substituents on the benzene ring has opened new avenues for structure-activity relationship studies in antimycobacterial drug development (Lv et al., 2017).

Insecticidal Applications

Research into the biochemical impacts of sulfonamide thiazole derivatives as potential insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis, reveals the agricultural applications of heterocyclic compounds. Such studies are crucial for developing new, more effective, and environmentally friendly insecticides. The toxicological and biochemical assessments of these compounds provide essential data for their potential use in pest management strategies (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).

properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N9O/c29-18(26-19-24-14-5-1-2-6-15(14)25-19)13-4-3-7-27(9-13)16-8-17(22-11-21-16)28-12-20-10-23-28/h1-2,5-6,8,10-13H,3-4,7,9H2,(H2,24,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHDVANMPVJBIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)N3C=NC=N3)C(=O)NC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide

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